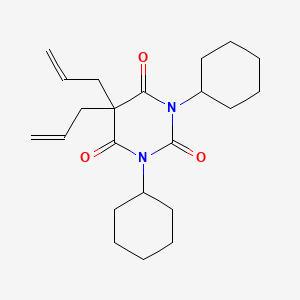

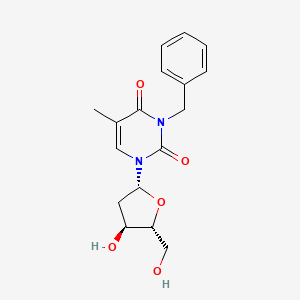

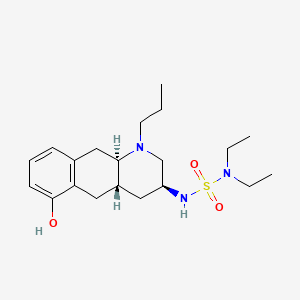

![molecular formula C22H28N2O4 B1230479 methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1230479.png)

methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La rhynchophylline est un alcaloïde oxindole tétracyclique d'origine végétale que l'on trouve dans certaines espèces d'Uncaria, notamment Uncaria rhynchophylla et Uncaria tomentosa . Elle est également présente dans les feuilles de Mitragyna speciosa (kratom) et de Mitragyna tubulosa, un arbre originaire de Thaïlande . Chimiquement, elle est liée à l'alcaloïde mitragynine . La rhynchophylline est utilisée en médecine traditionnelle à base de plantes pour diverses fins, notamment le traitement des vertiges, des convulsions, de l'engourdissement et de l'hypertension .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la rhynchophylline implique plusieurs étapes. Une méthode notable est la synthèse totale asymétrique, qui a été réalisée en 17 étapes à partir du butanal et de l'acrylate d'éthyle . Cette synthèse met en œuvre l'extension de cycle de Carreira pour construire le noyau spirooxindole tétracyclique avec une diastéréosélectivité élevée . Une autre approche est la synthèse formelle collective, qui comprend deux transformations clés en un seul pot et séquentielles : la N-alkylation/couplage croisé de déshydrogénation et la séquence de Michael/Karpocho .

Méthodes de production industrielle : Les méthodes de production industrielle de la rhynchophylline ne sont pas largement documentées. L'extraction des espèces d'Uncaria reste une source principale. La méthode RMN du 1H quantitative validée a été développée pour la quantification simultanée de la rhynchophylline et de ses analogues dans l'Uncaria rhynchophylla .

Analyse Des Réactions Chimiques

Types de réactions : La rhynchophylline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. C'est un antagoniste non compétitif du NMDA et un bloqueur des canaux calciques .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de la rhynchophylline comprennent le butanal, l'acrylate d'éthyle et des réactifs pour l'extension de cycle de Carreira . Les conditions réactionnelles impliquent souvent une diastéréosélectivité élevée et des paramètres spécifiques de température et de pression.

Produits principaux : Les produits principaux formés à partir des réactions impliquant la rhynchophylline comprennent son isomère, l'isorhynchophylline, et d'autres alcaloïdes oxindoliques bioactifs .

Applications de la recherche scientifique

La rhynchophylline a de nombreuses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Elle possède des effets anti-inflammatoires, neuroprotecteurs, antihypertenseurs, antiarythmiques et sédatifs . Elle a été étudiée pour son potentiel dans le traitement des maladies cardiovasculaires et du système nerveux central . De plus, la rhynchophylline s'est avérée prometteuse pour moduler les canaux calciques et les canaux potassiques, protéger le cerveau des maladies neurodégénératives et prévenir l'athérosclérose précoce .

Mécanisme d'action

La rhynchophylline exerce ses effets par plusieurs mécanismes. C'est un antagoniste non compétitif du NMDA et un bloqueur des canaux calciques . Elle modifie l'expression des gènes liés au mouvement cellulaire, à l'apoptose/nécrose et à la transcription/traduction d'une manière indépendante de la région cérébrale . La rhynchophylline affecte également la régulation du sommeil en modifiant les oscillations cérébrales et en améliorant le sommeil à ondes lentes . Dans les modèles de la maladie de Parkinson, elle atténue la neuro-inflammation et régule les troubles métaboliques en supprimant l'expression du récepteur 4 de type Toll, de la protéine 3 du récepteur NOD-like et de la cyclooxygénase 2 .

Applications De Recherche Scientifique

Rhynchophylline has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It possesses anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects . It has been studied for its potential in treating cardiovascular and central nervous system diseases . Additionally, rhynchophylline has shown promise in modulating calcium channels and potassium channels, protecting the brain from neurodegenerative diseases, and preventing early atherosclerosis .

Mécanisme D'action

Rhynchophylline exerts its effects through several mechanisms. It is a non-competitive NMDA antagonist and a calcium channel blocker . It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . Rhynchophylline also impacts the regulation of sleep by modifying brain oscillations and enhancing slow wave sleep . In Parkinson’s disease models, it alleviates neuroinflammation and regulates metabolic disorders by suppressing the expression of toll-like receptor 4, NOD-like receptor protein 3, and cyclooxygenase 2 .

Comparaison Avec Des Composés Similaires

La rhynchophylline est chimiquement liée à l'alcaloïde mitragynine . Des composés similaires comprennent l'isorhynchophylline, la mitraphylline, la formosanine et l'isomitraphylline . Ces composés partagent des propriétés bioactives similaires mais diffèrent par leurs structures chimiques spécifiques et leurs activités biologiques. La structure spiroindolique unique de la rhynchophylline et son large éventail d'effets pharmacologiques la distinguent de ses analogues .

Propriétés

Formule moléculaire |

C22H28N2O4 |

|---|---|

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19?,22?/m0/s1 |

Clé InChI |

DAXYUDFNWXHGBE-QCJVZUPCSA-N |

SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

SMILES isomérique |

CC[C@H]1CN2CCC3(C2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

SMILES canonique |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Pictogrammes |

Acute Toxic |

Synonymes |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

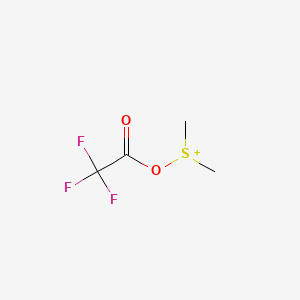

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)

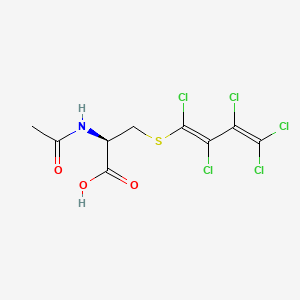

![4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B1230414.png)

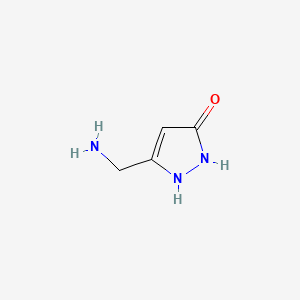

![1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)

![(1S,2S,10R,12S,13S,15S)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1230420.png)